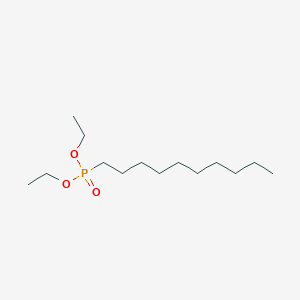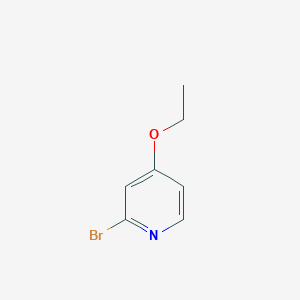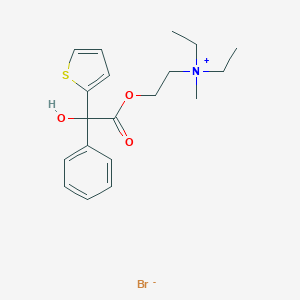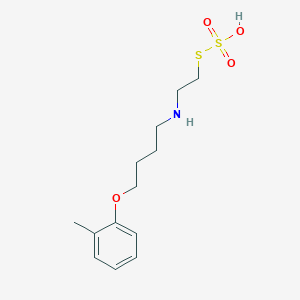
2-Azidobenzaldehyd
Übersicht
Beschreibung
2-Azidobenzaldehyde is a chemical compound that has gained significant interest in recent years due to its unique chemical properties and potential applications in various scientific fields. This compound is an azide derivative of benzaldehyde, and its molecular formula is C7H5N3O.
Wissenschaftliche Forschungsanwendungen
Synthese von Chinolin-Derivaten
2-Azidobenzaldehyd wird bei der Synthese von Chinolin-Derivaten verwendet, die in vielen Arzneimittelmolekülen und bioaktiven Verbindungen eine wichtige Rolle spielen . Die Entwicklung von Syntheseverfahren zur Herstellung von Chinolin-Derivaten zieht die Aufmerksamkeit von organischen und medizinischen Chemikern kontinuierlich an . Diese Verbindung wird in einem [4+2]-Annelationsprozess zur Synthese verschiedener Chinolin-Derivate verwendet, darunter kondensierte und Spiro-Chinoline, Chinolin-4-ole, 4-Aminochinoline und verwandte Verbindungen .
Synthese von 1,2,3-Triazolyl-Chinazolinonen
This compound wird in einer kupferkatalysierten Dreikomponentenreaktion mit Anthranilamid und terminalen Alkinen verwendet, um 1,2,3-Triazolyl-Chinazolinone zu synthetisieren . Je nach Temperatur und Menge an verwendetem Et3N können 1,2,3-Triazolyl-Chinazolinone oder 1,2,3-Triazolyl-Dihydrochinazolinon erhalten werden .
Synthese von Chinazolin-3-oxiden
Es wurde ein neuartiges und effizientes Protokoll entwickelt, das die Palladium-katalysierte Dreikomponentenreaktion von this compound, Isocyanid und Hydroxylaminhydrochlorid betrifft . Diese Methode ermöglicht die schnelle Entwicklung von Chinazolin-3-oxiden in einem Eintopfverfahren .
Wirkmechanismus
Target of Action
2-Azidobenzaldehyde is primarily used in the synthesis of quinoline derivatives . Quinoline is a privileged heterocyclic ring found in many drug molecules and bioactive compounds .
Mode of Action
The compound interacts with its targets through a [4+2] annulation process . This process is used for the synthesis of various quinoline derivatives, including fused and spiro-quinolines, quinoline-4-ols, and 4-aminoquinolines .
Biochemical Pathways
The biochemical pathways involved in the action of 2-Azidobenzaldehyde are primarily related to the synthesis of quinoline derivatives . The compound undergoes a [4+2] annulation process, leading to the formation of various quinoline derivatives .
Pharmacokinetics
The compound’s role in the synthesis of quinoline derivatives suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the characteristics of these derivatives .
Result of Action
The primary result of 2-Azidobenzaldehyde’s action is the synthesis of quinoline derivatives . These derivatives have various applications in medicinal chemistry, including use in the development of drugs with anticancer, antibacterial, antifungal, antiviral, antimalarial, antioxidant, anti-inflammatory, CNS effect, cardiovascular, anticonvulsant, analgesic, and anthelmintic properties .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Azidobenzaldehyde plays a significant role in biochemical reactions. It is often used as a starting material or intermediate for the synthesis of other organic compounds
Molecular Mechanism
The molecular mechanism of 2-Azidobenzaldehyde is primarily understood in the context of its role in organic synthesis. For instance, it is known to participate in [4+2] annulation reactions for the synthesis of quinoline derivatives
Temporal Effects in Laboratory Settings
It is known that azides are generally stable under a wide range of conditions
Eigenschaften
IUPAC Name |
2-azidobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTBGGLIHGSCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447122 | |
| Record name | 2-azidobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16714-25-3 | |
| Record name | 2-azidobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azidobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-azidobenzaldehyde?
A1: The molecular formula of 2-azidobenzaldehyde is C7H5N3O, and its molecular weight is 147.13 g/mol.
Q2: Are there any characteristic spectroscopic data available for 2-azidobenzaldehyde?
A2: While specific spectroscopic data isn't detailed within the provided research, the presence of characteristic peaks in IR spectroscopy for azide (N3) and aldehyde (CHO) functionalities is expected. NMR spectroscopy (1H and 13C) would further elucidate its structure, particularly the aromatic and aldehyde proton signals.
Q3: Is 2-azidobenzaldehyde stable under standard storage conditions?
A3: While the provided research doesn't explicitly discuss storage stability, azides, particularly those conjugated with aromatic systems, can be potentially hazardous and prone to thermal decomposition. Storage under cool, dry conditions, away from heat and light, is generally recommended for azide compounds.
Q4: Does 2-azidobenzaldehyde exhibit any inherent catalytic properties?
A4: 2-Azidobenzaldehyde itself is not typically used as a catalyst. Its value lies in its ability to participate in various reactions as a substrate, leading to the formation of new heterocyclic compounds.
Q5: What are some common reactions involving 2-azidobenzaldehyde in organic synthesis?
A5: 2-Azidobenzaldehyde is a versatile synthon for accessing various heterocycles:
- [4+2] Annulation: Reacts with dienophiles like alkynes and isocyanides to afford quinolines and related fused heterocycles. [, ]
- Staudinger/Aza-Wittig Sequence: The azide moiety undergoes Staudinger reaction with phosphines, followed by intramolecular aza-Wittig cyclization with aldehydes or ketones to yield quinolines, pyrroloquinolines, and other nitrogen-containing systems. [, , , , , ]
- Click Chemistry: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, generating triazole-linked compounds, including triazolobenzodiazepines. [, ]
- Multicomponent Reactions (MCRs): Employed in Ugi-azide, Passerini-azide, and Groebke-Blackburn-Bienaymé (GBB) reactions to construct complex molecules bearing tetrazoles, quinazolines, and benzoxazines. [, , , , , , , ]
Q6: Can you provide specific examples of reactions where 2-azidobenzaldehyde is used to synthesize biologically relevant molecules?
A6: 2-Azidobenzaldehyde serves as a key starting material for synthesizing:
- 4-Aminoquinolines: Utilized in a novel aza hetero-Diels-Alder reaction with 2H-indazole as a diene, leading to highly substituted 4-aminoquinolines, a class of compounds with known antimalarial activity. []
- Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines: Synthesized via a GBB-3CR followed by palladium-catalyzed azide-isocyanide coupling/cyclization, exhibiting promising anticancer activity against glioma cells. []
- Triazolobenzodiazepines: Accessed through a multicomponent assembly process (MCAP) involving reductive amination with propargylamines and subsequent Huisgen cycloaddition, exploring their potential as pharmacologically active compounds. []
Q7: How does modifying the structure of 2-azidobenzaldehyde, particularly at the aldehyde functionality, influence its reactivity?
A7: Modifications to the aldehyde group significantly impact the reactivity:
- Knoevenagel Condensation: The aldehyde readily undergoes condensation with active methylene compounds like malononitrile or cyanoacetamides, forming α,β-unsaturated intermediates that can participate in further cyclization reactions. [, , ]
- Baylis-Hillman Reaction: Reacts with activated alkenes in the presence of a catalyst, yielding allylic alcohols known as Baylis-Hillman adducts, which are then used to synthesize benzazepines and triazolobenzazepines. [, ]
- List-Lerner-Barbas Aldol Reaction: Condensation with ketones under chiral catalytic conditions provides enantioenriched azidophenyl alcohols, which are versatile intermediates for further transformations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)








